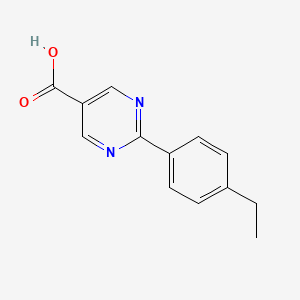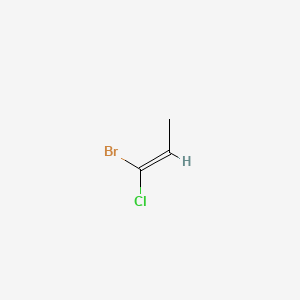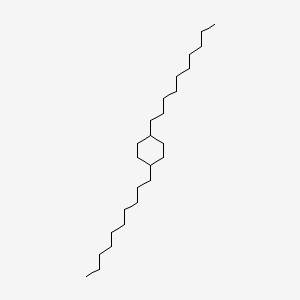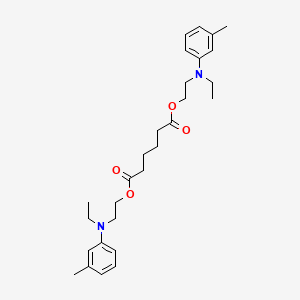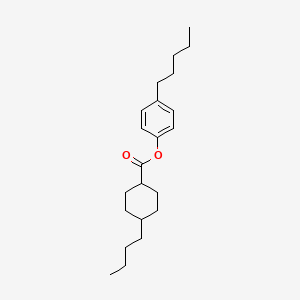
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate typically involves the esterification of 4-pentylphenol with trans-4-butylcyclohexanecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Compounds with new functional groups replacing the ester group
Aplicaciones Científicas De Investigación
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways . Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentylphenyl trans-4-butyl-cyclohexanecarboxylate: C22H34O2
4-Hexylphenyl trans-4-butyl-cyclohexanecarboxylate: C23H36O2
4-Heptylphenyl trans-4-butyl-cyclohexanecarboxylate: C24H38O2
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its balanced hydrophobic and hydrophilic regions make it suitable for various applications in research and industry .
Propiedades
Número CAS |
70602-95-8 |
|---|---|
Fórmula molecular |
C22H34O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(4-pentylphenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H34O2/c1-3-5-7-9-19-12-16-21(17-13-19)24-22(23)20-14-10-18(11-15-20)8-6-4-2/h12-13,16-18,20H,3-11,14-15H2,1-2H3 |
Clave InChI |
DKCNOTQUELVMHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


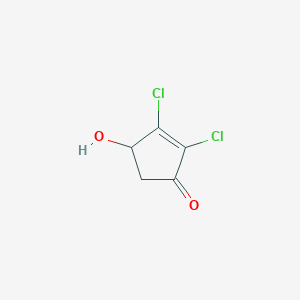

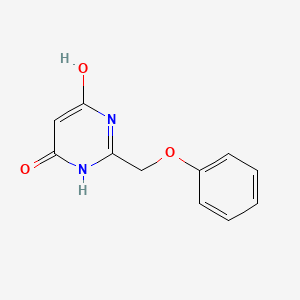




![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
